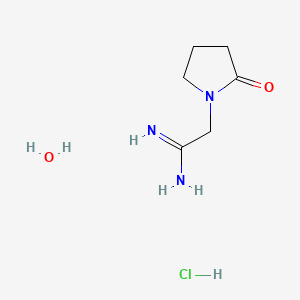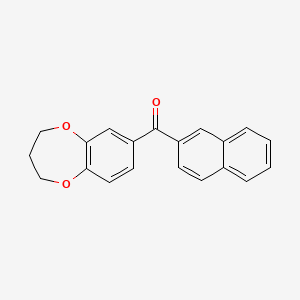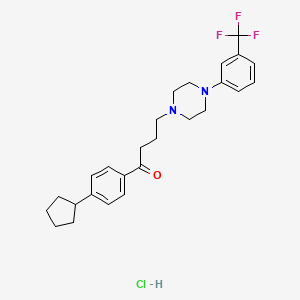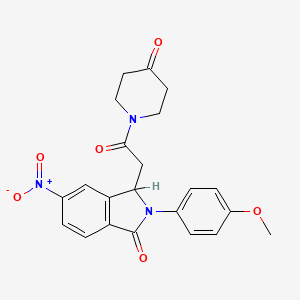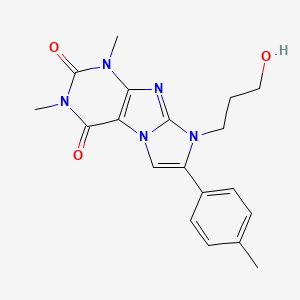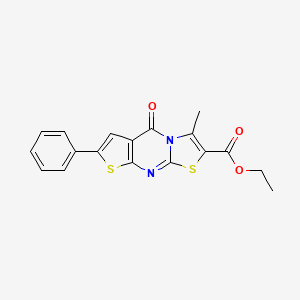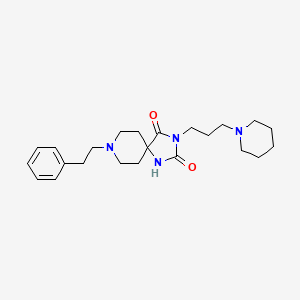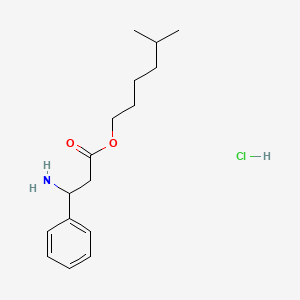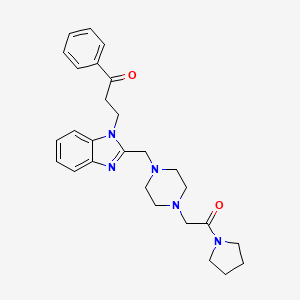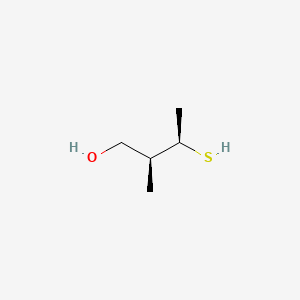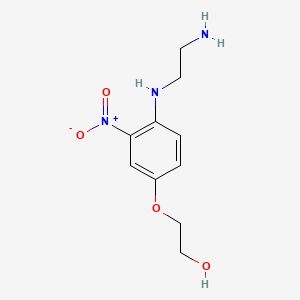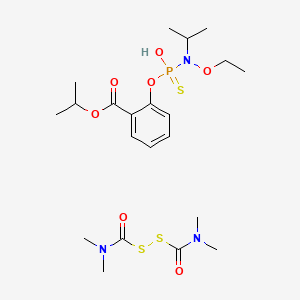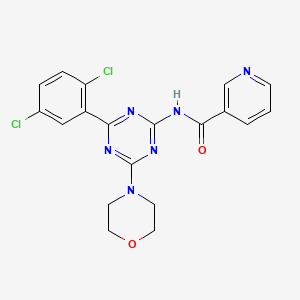
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: Starting with cyanuric chloride, the triazine ring is formed through nucleophilic substitution reactions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction using 2,5-dichloroaniline.
Attachment of Morpholinyl Group: The morpholinyl group is added through a nucleophilic substitution reaction with morpholine.
Formation of Pyridinecarboxamide: The final step involves the coupling of the triazine derivative with 3-pyridinecarboxamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide Derivatives: Compounds with similar pyridinecarboxamide cores but different substituents.
Triazine Derivatives: Compounds with triazine rings substituted with various functional groups.
Dichlorophenyl Derivatives: Compounds featuring dichlorophenyl groups with different core structures.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2,5-dichlorophenyl)-6-(4-morpholinyl)-1,3,5-triazin-2-yl)- lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties. This combination allows for versatile applications and potential advantages over other similar compounds in terms of reactivity, stability, and biological activity.
Properties
CAS No. |
85633-17-6 |
|---|---|
Molecular Formula |
C19H16Cl2N6O2 |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N6O2/c20-13-3-4-15(21)14(10-13)16-23-18(25-17(28)12-2-1-5-22-11-12)26-19(24-16)27-6-8-29-9-7-27/h1-5,10-11H,6-9H2,(H,23,24,25,26,28) |
InChI Key |
HXWYXMYOFRROJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


